Lipophilicity Profile: XLogP3-AA Comparison with 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde
The target compound (CID 86810853) has a computed XLogP3-AA of 1.6, compared to 1.9 for the 2-substituted regioisomer (CID 86810837) [1]. This -0.3 log unit difference indicates the 5-substituted isomer is measurably less lipophilic, which may result in higher aqueous solubility and lower non-specific protein binding in biological assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 (PubChem CID 86810853) |
| Comparator Or Baseline | 1.9 (2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde, CID 86810837) |
| Quantified Difference | Δ = -0.3 log units (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem, 2025 release |
Why This Matters
For medicinal chemistry programs, a 0.3 log unit difference in logP can translate to a measurable shift in solubility and permeability balance, potentially affecting oral absorption or tissue distribution profiles.
- [1] PubChem. XLogP3-AA values for CID 86810853 and CID 86810837. National Center for Biotechnology Information, 2026. View Source
- [2] Liu, X., Testa, B., & Fahr, A. Lipophilicity and its relationship with passive drug permeation. Pharmaceutical Research, 28(5), 962-977, 2011. View Source
